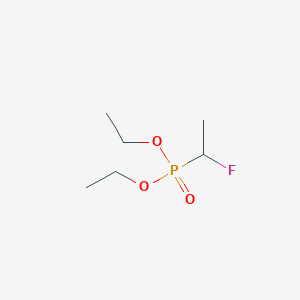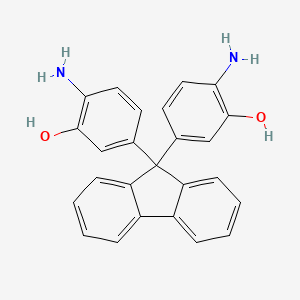
3,3'-(9H-Fluorene-9,9-diyl)bis(6-aminophenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(9H-Fluorene-9,9-diyl)bis(6-aminophenol) is an organic compound that belongs to the class of fluorenes This compound is characterized by the presence of two aminophenol groups attached to a fluorene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(9H-Fluorene-9,9-diyl)bis(6-aminophenol) typically involves multi-step reactions starting from fluorene derivatives. One common method involves the bromination of fluorene to produce 2,7-dibromofluorene, followed by a reaction with aminophenol under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(9H-Fluorene-9,9-diyl)bis(6-aminophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The aminophenol groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted aminophenol compounds
Aplicaciones Científicas De Investigación
3,3’-(9H-Fluorene-9,9-diyl)bis(6-aminophenol) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3,3’-(9H-Fluorene-9,9-diyl)bis(6-aminophenol) involves its interaction with specific molecular targets and pathways. The aminophenol groups can form hydrogen bonds and interact with enzymes, potentially inhibiting their activity. The fluorene backbone provides structural stability and enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets effectively .
Comparación Con Compuestos Similares
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: This compound has similar structural features but with hydroxyphenyl groups instead of aminophenol groups.
4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol): Another similar compound with methylphenol groups.
3,3’-(9H-Fluorene-9,9-diyl)dipropanoic acid: This compound has propanoic acid groups instead of aminophenol groups.
Uniqueness
3,3’-(9H-Fluorene-9,9-diyl)bis(6-aminophenol) is unique due to the presence of aminophenol groups, which provide distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
152480-72-3 |
|---|---|
Fórmula molecular |
C25H20N2O2 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
2-amino-5-[9-(4-amino-3-hydroxyphenyl)fluoren-9-yl]phenol |
InChI |
InChI=1S/C25H20N2O2/c26-21-11-9-15(13-23(21)28)25(16-10-12-22(27)24(29)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,28-29H,26-27H2 |
Clave InChI |
XPAKOSSMKJYGJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)N)O)C5=CC(=C(C=C5)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


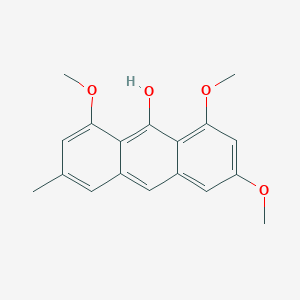
silane](/img/structure/B14276854.png)
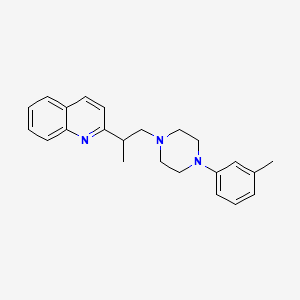
![4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate](/img/structure/B14276866.png)
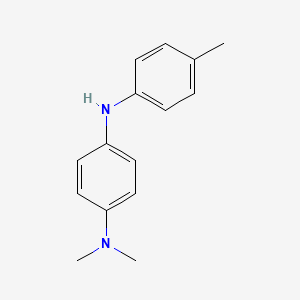


![3-[Bis(3-methylbutyl)amino]phenol](/img/structure/B14276895.png)
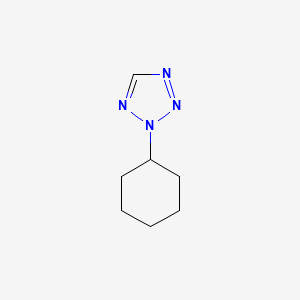
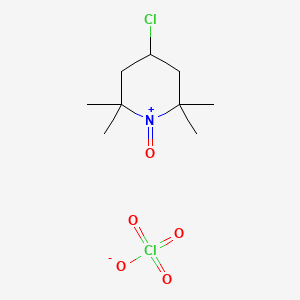
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)-](/img/structure/B14276913.png)
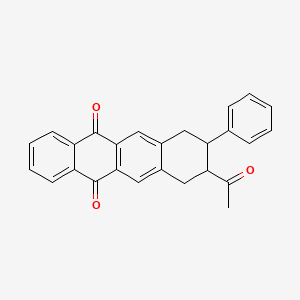
![(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine](/img/structure/B14276928.png)
